2-Anilinoethanol: A Comprehensive Technical Guide
2-Anilinoethanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2-Anilinoethanol (CAS No. 122-98-5), a versatile intermediate compound. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Core Physical and Chemical Properties
2-Anilinoethanol, also known as N-Phenylethanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group.[1] This bifunctionality makes it a valuable building block in the synthesis of a variety of more complex molecules.[1] It typically appears as a clear, colorless to pale yellow or brown liquid.[2]
Tabulated Physical Properties
The following table summarizes the key physical properties of 2-Anilinoethanol for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [3][4] |
| Molecular Weight | 137.18 g/mol | [3][4] |
| Melting Point | -30 °C | [3][5] |
| Boiling Point | 286.9 °C at 760 mmHg150-152 °C at 10 mmHg | [3][5] |
| Density | 1.094 g/mL at 25 °C1.116 g/cm³ | [3][5] |
| Refractive Index (n20/D) | 1.578 | [5] |
| Flash Point | >230 °F (>110 °C) | [5] |
| Water Solubility | 53 g/L at 20 °C | [3][5] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [5] |
| pKa | 14.39 ± 0.10 (Predicted) | [2] |
| LogP | 0.9 at 23 °C | [2] |
Tabulated Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 122-98-5 | [3][4] |
| IUPAC Name | 2-anilinoethanol | [6] |
| Synonyms | N-(2-Hydroxyethyl)aniline, 2-(Phenylamino)ethanol, N-Phenylethanolamine | [2] |
| InChI | InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | [6] |
| InChIKey | MWGATWIBSKHFMR-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)NCCO | [6] |
Chemical Reactivity and Stability
2-Anilinoethanol is a stable compound under standard ambient conditions.[7] However, it can undergo hazardous reactions. It may form explosive mixtures with air upon intense heating.[7] Violent reactions are possible with oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 2-Anilinoethanol.
Synthesis of 2-Anilinoethanol
A common method for the synthesis of 2-Anilinoethanol is the reaction of aniline (B41778) with ethylene (B1197577) oxide. Another approach involves the copper-catalyzed N-arylation of monoethanolamine with an aryl halide.
Protocol: Copper-Catalyzed N-Arylation of Monoethanolamine
This protocol describes a general procedure for the synthesis of 2-Anilinoethanol via a copper-catalyzed reaction.
Materials:
-
Aryl bromide (e.g., Bromobenzene)
-
Monoethanolamine
-
Copper(I) chloride (CuCl)
-
Potassium hydroxide (B78521) (KOH)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-capped test tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a screw-capped test tube, add CuCl (0.1 mmol), the aryl bromide (1.0 mmol, if solid), and KOH (2.0 mmol).
-
If the aryl bromide is a liquid, add it (1.0 mmol) via syringe.
-
Add the amine (monoethanolamine, 3 mmol) by syringe at room temperature.
-
Stir the reaction mixture at 90-110 °C for 8 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the resulting mixture with water (2 mL).
-
Extract the product with methylene chloride (4 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Anilinoethanol.
Purification by Vacuum Distillation
Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying 2-Anilinoethanol to prevent thermal decomposition.[8]
Protocol: Vacuum Distillation of 2-Anilinoethanol
This protocol outlines a representative procedure for the purification of 2-Anilinoethanol.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head or a standard distillation setup with a condenser
-
Receiving flask
-
Thermometer and adapter
-
Vacuum source (vacuum pump or water aspirator)
-
Cold trap
-
Heating mantle
-
Stir bar and magnetic stir plate
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all glassware is free of cracks or defects.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place a stir bar in the round-bottom flask containing the crude 2-Anilinoethanol.
-
Position the thermometer correctly, with the top of the bulb level with the side arm of the distillation head.
-
Connect the vacuum adapter to a cold trap, and then to the vacuum source using thick-walled tubing.
-
-
Distillation:
-
Begin stirring the crude 2-Anilinoethanol.
-
Turn on the vacuum source to reduce the pressure within the apparatus. A pressure of approximately 10 mmHg is suitable.[5]
-
Once a stable vacuum is achieved, begin gently heating the distillation flask with the heating mantle.
-
Observe the distillation, collecting the fraction that distills at the expected boiling point at the recorded pressure (e.g., 150-152 °C at 10 mmHg).[5]
-
Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum source.
-
Disassemble the apparatus and collect the purified 2-Anilinoethanol from the receiving flask.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for confirming the identity and assessing the purity of 2-Anilinoethanol.
Protocol: GC-MS Analysis of 2-Anilinoethanol
This protocol provides a general method for the GC-MS analysis of 2-Anilinoethanol. Instrument parameters may need to be optimized for specific systems.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
2-Anilinoethanol standard
-
Suitable solvent (e.g., methanol, dichloromethane)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the 2-Anilinoethanol sample in a suitable volatile solvent (e.g., 1 mg/mL in methanol).
-
If necessary, filter the sample to remove any particulate matter.
-
Transfer the sample to a GC-MS autosampler vial.
-
-
GC-MS Parameters (Representative):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of 2-Anilinoethanol.
-
Examine the mass spectrum of the corresponding peak and compare it to a reference spectrum to confirm the identity of the compound. The NIST database provides reference mass spectral data for 2-(phenylamino)ethanol.[9]
-
Assess the purity of the sample by integrating the peak area of 2-Anilinoethanol and any impurity peaks.
-
Applications and Logical Workflows
2-Anilinoethanol is a key intermediate in various synthetic processes, including the production of pharmaceuticals and advanced materials.
Intermediate in Rivaroxaban Synthesis
2-Anilinoethanol is a crucial starting material in the synthesis of the anticoagulant drug Rivaroxaban. The synthesis involves the cyclization of 2-Anilinoethanol with chloroacetyl chloride.[10]
Monomer for Polyaniline Derivatives
2-Anilinoethanol can be used in the synthesis of polyaniline (PANI) and its derivatives.[11] These polymers are organic semiconductors with applications in areas such as anticorrosive coatings and biosensors.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Anilinoethanol synthesis - chemicalbook [chemicalbook.com]
- 3. Ethanol, 2-(phenylamino)- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Ethanol, 2-(phenylamino)- [webbook.nist.gov]
- 11. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
